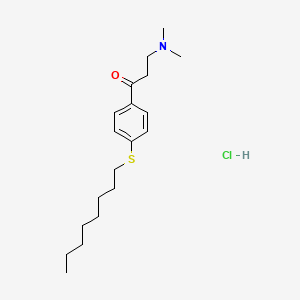
3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, an octylsulfanyl group, and a phenyl ring attached to a propanone backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one typically involves multiple steps:
Formation of the phenyl ring: The phenyl ring with the octylsulfanyl group can be synthesized through a substitution reaction where an octylsulfanyl group is introduced to a phenyl ring.
Attachment of the propanone backbone: The propanone backbone can be attached to the phenyl ring through a Friedel-Crafts acylation reaction.
Introduction of the dimethylamino group: The dimethylamino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group could participate in substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride could have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the dimethylamino group and the octylsulfanyl group could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the octylsulfanyl group.
1-(4-Octylsulfanylphenyl)propan-1-one: Lacks the dimethylamino group.
3-(Dimethylamino)-1-(4-methylsulfanylphenyl)propan-1-one: Has a methylsulfanyl group instead of an octylsulfanyl group.
Uniqueness
The presence of both the dimethylamino group and the octylsulfanyl group in 3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NOS.ClH/c1-4-5-6-7-8-9-16-22-18-12-10-17(11-13-18)19(21)14-15-20(2)3;/h10-13H,4-9,14-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNASYFIPDTRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=CC=C(C=C1)C(=O)CCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5072046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5072047.png)
![3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B5072052.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5072069.png)
![3-(3-chlorophenyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5072077.png)
![4-bromo-2-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5072083.png)


![N-(4-bromophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5072104.png)
![4,5-dimethoxy-2-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5072110.png)

![2-(4-fluorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B5072117.png)

![2-[(3-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5072123.png)
